![molecular formula C17H19NO5S B2836713 3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid CAS No. 748776-32-1](/img/structure/B2836713.png)

3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

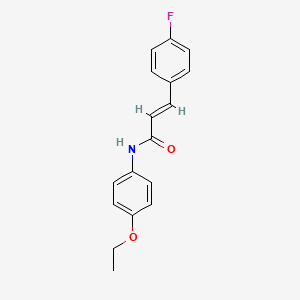

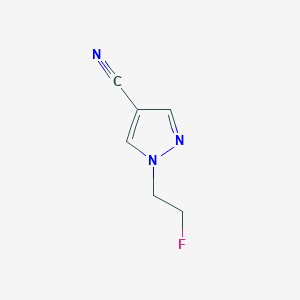

“3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid” is a chemical compound with the CAS Number: 748776-32-1 . It has a molecular weight of 349.41 . The compound is in powder form and is stored at room temperature .

Molecular Structure Analysis

The molecular formula of “3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid” is C17H19NO5S . The InChI Code is 1S/C17H19NO5S/c1-3-18 (12-13-7-5-4-6-8-13)24 (21,22)16-11-14 (17 (19)20)9-10-15 (16)23-2/h4-11H,3,12H2,1-2H3, (H,19,20) .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .Scientific Research Applications

Toxicity Assessment

- Toxic Properties Study : Research on benzoic acid derivatives, including 4-methoxybenzoic acid, shows that these compounds, when orally administered, can cause significant increases in urea concentration and aminotransferase activity, along with a decrease in catalase activity. This suggests a common toxic nature predominantly affecting the hepatorenal system (Gorokhova et al., 2020).

Chemical Synthesis and Properties

- Chemical Synthesis Routes : Studies on the synthesis of phosphorins from 2-hydroxy- and 2-aminobenzoic acids and their derivatives, including those with methoxy groups, have been conducted, highlighting potential chemical pathways and mechanisms (El‐Barbary & Lawesson, 1981).

- Interaction with Enzyme Systems : Research involving 4-methoxybenzoate O-demethylating enzyme systems from Pseudomonas putida reveals these systems' high affinity for 4-methoxybenzoate and their ability to act on various substrates, including demethylation and hydroxylation processes (Bernhardt et al., 1973).

Environmental Applications

- Adsorption Resins for Water Treatment : Novel tertiary amine-functionalized crosslinking polymeric resins, synthesized using 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, show high adsorption capacity for removal of benzophenone-4 from water. This reflects the environmental application of benzoic acid derivatives in pollution control (Zhou et al., 2018).

Medical Research

- Anticancer and Antiangiogenic Activities : Research on benzofuran derivatives, which include methoxy groups similar to those in 3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid, demonstrates significant antiproliferative activity against cancer cells. These compounds also show potential as vascular disrupting agents for cancer treatment (Romagnoli et al., 2015).

Safety and Hazards

properties

IUPAC Name |

3-[benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-3-18(12-13-7-5-4-6-8-13)24(21,22)16-11-14(17(19)20)9-10-15(16)23-2/h4-11H,3,12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHRJYOFEPZEIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2836630.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2836636.png)

![1,3-Thiazol-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2836644.png)

![Methyl 3-formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2836646.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2836648.png)